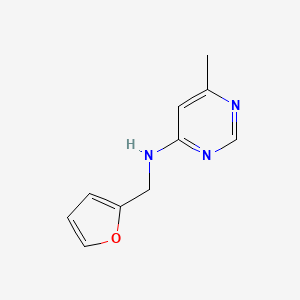

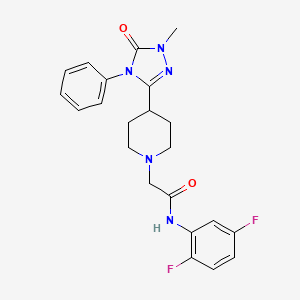

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine” is a heterocyclic aromatic amide that contains an aromatic ring and an amide group. It is a furfural derivative synthesized under mild synthetic conditions supported by microwave radiation .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .科学的研究の応用

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine derivatives have been synthesized as part of studies into new visnagen and khellin furochromone pyrimidine derivatives, which exhibited promising anti-inflammatory and analgesic activities. These compounds' chemical structures were characterized through IR, 1H-NMR, 13C-NMR, and mass spectral analysis (Abu‐Hashem & Youssef, 2011).

A synthetic approach involving the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine has been developed. This method facilitates the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one, showcasing the compound's role in the efficient synthesis of complex molecules (Zhao et al., 2020).

Biological Activity

- This compound and its derivatives have been investigated for their potential biological activities. For instance, a study synthesized novel derivatives and assessed their antibacterial, antimycobacterial, and cytotoxic activities against a panel of human cancer cell lines, finding that certain derivatives exhibited promising antimicrobial properties without cytotoxicity against normal cell lines (Szulczyk et al., 2021).

Material Science

- In the field of material science, a compound related to this compound was studied for its adsorption properties, particularly in removing Zn2+ and Cd2+ from aqueous solutions. This research underlines the potential use of such compounds in environmental remediation and purification technologies (Garcia-martin et al., 2005).

Catalysis

- The compound has also found applications in catalysis, such as N,N'-Bis(furan-2-ylmethyl)oxalamide, enhancing the catalytic activity in Cu-catalyzed coupling reactions. This highlights its utility in facilitating chemical transformations, crucial for pharmaceutical and organic synthesis (Bhunia, Kumar, & Ma, 2017).

将来の方向性

The future research direction and development trend of the efficient synthesis for bio-based amines are prospected . The production of chemicals from biomass offers both economic and ecological benefits . Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives and their metal complexes have been known to behave as bidentate ligands via azomethine-n and furanyl-o, which are potentially responsible for the enhancement of biological activity .

Biochemical Pathways

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Pharmacokinetics

It’s worth noting that the compound n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine exhibited region-specific alterations in monoamine metabolism that differ from both the classic mao a or mao b inhibitors .

Result of Action

Furan derivatives and their metal complexes have been known to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities .

Action Environment

It’s worth noting that the synthesis of furan derivatives can be carried out under mild synthetic conditions supported by microwave radiation .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8-5-10(13-7-12-8)11-6-9-3-2-4-14-9/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKNIZKSVNHJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)

![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)

![3,5-dimethyl-N-(3-((pyridin-3-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976292.png)

![4-[(1-{[cyclohexyl(methyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2976299.png)

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

![N-(4-fluorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2976307.png)